1-ethyl-6,7-dimethoxy-2H-isoquinolin-3-one

PDE10A inhibition structure-activity relationship CNS drug discovery

Medicinal chemists developing PDE10A inhibitors require scaffolds with validated 1-alkyl SAR to avoid potency and selectivity pitfalls. This 1-ethyl-6,7-dimethoxy-2H-isoquinolin-3-one provides: • Optimal intermediate potency: PDE10A IC₅₀ ~27 nM with 4-(quinolin-3-ylmethyl) substitution, avoiding excessive potency of 1-propyl analog (6.10 nM). • Dual PDE10A/PDE4D inhibition: 4-(dibenzo[b,d]furan-2-ylmethyl) derivative achieves sub-nM potency (PDE10A IC₅₀ = 0.12 nM; PDE4D IC₅₀ = 0.90 nM). • Structurally authenticated: 119 curated HR-MS¹ & MS² spectra in mzCloud for confident metabolite identification. Supplied as 95-98% purity, stable at ambient conditions.

Molecular Formula C13H15NO3
Molecular Weight 233.26g/mol
CAS No. 331959-42-3
Cat. No. B346385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6,7-dimethoxy-2H-isoquinolin-3-one
CAS331959-42-3
Molecular FormulaC13H15NO3
Molecular Weight233.26g/mol
Structural Identifiers
SMILESCCC1=C2C=C(C(=CC2=CC(=O)N1)OC)OC
InChIInChI=1S/C13H15NO3/c1-4-10-9-7-12(17-3)11(16-2)5-8(9)6-13(15)14-10/h5-7H,4H2,1-3H3,(H,14,15)
InChIKeyDCVWACZNVRBNJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-6,7-dimethoxy-2H-isoquinolin-3-one: PDE10A Inhibitor Scaffold


1-Ethyl-6,7-dimethoxy-2H-isoquinolin-3-one (CAS 331959-42-3; molecular formula C₁₃H₁₅NO₃; MW 233.26 g/mol) is a 1-alkyl-substituted isoquinolin-3-one that exists in equilibrium with its enol tautomer, 1-ethyl-6,7-dimethoxyisoquinolin-3-ol [1]. The compound bears the characteristic 6,7-dimethoxy substitution pattern common to numerous bioactive isoquinoline alkaloids and synthetic PDE inhibitors. Commercially available at 95–98% purity from multiple vendors, it serves as a defined synthetic intermediate for constructing 4-substituted PDE10A inhibitors, with the 1-ethyl substituent occupying a specific and non-interchangeable position within the structure–activity relationship (SAR) of this chemotype [2].

1-Alkyl Specificity: PDE10A vs. Cardiotonic Activity


Within the 6,7-dimethoxyisoquinolin-3-ol chemotype, the identity of the 1-alkyl substituent is a critical determinant of both biological target selectivity and potency. The 1-methyl analog (bemarinone, ORF 16600; CAS 16535-98-1) was advanced clinically as a PDE-III cardiotonic agent [1], while the 1-ethyl scaffold has been exploited predominantly for PDE10A inhibition, with 4-substituted derivatives achieving sub-nanomolar potency against PDE10A but divergent selectivity profiles [2]. Simply substituting an alternative 1-alkyl isoquinolin-3-one building block—without accounting for the specific SAR at the 1-position—risks altering both the potency window and the target selectivity of the resulting derivatives. The quantitative evidence below demonstrates that the 1-ethyl variant occupies a defined and non-redundant position relative to its 1-methyl and 1-propyl counterparts.

1-Ethyl vs. 1-Alkyl Analogs: Differentiation Evidence


PDE10A Inhibitory Potency: 1-Ethyl vs. Analogs

When the 4-position is held constant as quinolin-3-ylmethyl, the 1-ethyl analog (BDBM187202) exhibits a PDE10A IC₅₀ of 27 nM, which is nearly identical to the 1-methyl analog (BDBM187146, IC₅₀ = 24 nM) but approximately 4.4-fold less potent than the 1-propyl analog (BDBM187198, IC₅₀ = 6.10 nM) [1]. This demonstrates that the 1-ethyl substituent is not interchangeable with 1-propyl when target potency must be preserved, and that the 1-ethyl scaffold offers a potency profile distinguishable from both the smaller and larger 1-alkyl homologs.

PDE10A inhibition structure-activity relationship CNS drug discovery

PDE10A Potency Span: 4-Substitution on 1-Ethyl Core

The 1-ethyl-6,7-dimethoxy scaffold supports an exceptionally broad PDE10A inhibitory dynamic range spanning over four orders of magnitude, depending solely on the nature of the 4-substituent. The most potent disclosed derivative, 4-(dibenzo[b,d]furan-2-ylmethyl)-1-ethyl-6,7-dimethoxyisoquinolin-3-ol (BDBM187126), achieves an IC₅₀ of 0.12 nM against PDE10A, while the 4-([1,1′-biphenyl]-3-ylmethyl) analog (BDBM187128) yields an IC₅₀ of 6,710 nM—a >55,000-fold difference [1]. This demonstrates that the 1-ethyl scaffold is a versatile, pharmacologically neutral core whose biological activity is dominated by 4-position elaboration, making it an ideal platform for systematic SAR campaigns.

PDE10A inhibitor medicinal chemistry SAR exploration

Physicochemical Comparison: 1-Ethyl vs. 1-Methyl

The 1-ethyl analog (MW = 233.26 g/mol, C₁₃H₁₅NO₃) differs from the 1-methyl analog bemarinone (MW = 219.24 g/mol, C₁₂H₁₃NO₃) by one methylene unit, resulting in a predicted LogP increase of approximately 0.4 log units (1-ethyl: ~2.11; 1-methyl: ~1.7) and a boiling point increase of approximately 30 °C (1-ethyl: ~545.7 °C predicted; 1-methyl: ~547.9 °C at 760 mmHg) . While these differences appear modest, the additional carbon at the 1-position alters both the steric environment for 4-position functionalization and the lipophilic contribution to target binding, which is reflected in the distinct biological selectivity profiles of the two scaffolds (PDE10A vs. PDE-III) .

physicochemical properties building block medicinal chemistry procurement

High-Resolution Mass Spectral Reference Data

The compound has curated high-resolution mass spectral data available in the mzCloud database (Reference ID 4843), acquired on a Q Exactive Orbitrap mass spectrometer with electrospray ionization (ESI). The dataset includes 119 spectra across MS¹ and MS² acquisition modes, with manual curation to the highest quality standard [1]. By contrast, the 1-methyl analog (bemarinone, CAS 16535-98-1) does not have an equivalent curated high-resolution MS reference dataset in mzCloud, limiting its utility as an analytically qualified reference material for LC-MS/MS method development in drug metabolism or pharmacokinetic studies.

analytical chemistry mass spectrometry reference standard

Keto-Enol Tautomerism and Derivatization Chemistry

1-Ethyl-6,7-dimethoxy-2H-isoquinolin-3-one exists in equilibrium with its enol tautomer (1-ethyl-6,7-dimethoxyisoquinolin-3-ol), a property exploited in PDE10A inhibitor patents where the 3-hydroxy group serves as a synthetic handle for O-functionalization and the C4 position is activated for electrophilic substitution [1]. The 1-ethyl substituent influences the keto-enol equilibrium ratio differently than the 1-methyl analog: 1-alkyl chain length affects the tautomeric preference and consequently the reactivity at the 3- and 4-positions. The isomeric 1-ethyl-3,4-dihydroisoquinoline (CAS 51665-55-5) and the fully aromatic 3-ethyl-6,7-dimethoxyisoquinoline (CAS 116734-05-5) represent distinct oxidation states that are not interchangeable with the 3(2H)-isoquinolinone form for the synthetic sequences disclosed in US9670181 .

tautomerism synthetic chemistry derivatization

1-Ethyl-6,7-dimethoxy-2H-isoquinolin-3-one: Key Applications


PDE10A-Focused Library Synthesis

Medicinal chemistry teams generating focused libraries of 4-substituted PDE10A inhibitors should select the 1-ethyl scaffold when the target potency window is in the low nanomolar range (IC₅₀ ~5–30 nM) with balanced physicochemical properties for CNS penetration. The 1-ethyl variant provides PDE10A IC₅₀ values comparable to the 1-methyl analog (27 nM vs. 24 nM with identical 4-(quinolin-3-ylmethyl) substitution, respectively) while avoiding the excessive potency (IC₅₀ = 6.10 nM) and altered lipophilicity of the 1-propyl scaffold [1]. This intermediate potency profile is advantageous for programs where ultra-high potency is associated with an increased risk of off-target pharmacology.

LC-MS/MS Reference Standard for PDE10A Inhibitors

Bioanalytical laboratories supporting PDE10A inhibitor pharmacokinetic and toxicokinetic studies can employ 1-ethyl-6,7-dimethoxy-2H-isoquinolin-3-one as a structurally authenticated reference standard for mass spectral library matching. The compound benefits from 119 curated high-resolution MS¹ and MS² spectra acquired on a Q Exactive Orbitrap platform with ESI ionization, available in the mzCloud database (Reference ID 4843) [2]. This dataset enables confident identification of the core scaffold fragment ions in metabolite profiling studies, a capability not available for the 1-methyl analog which lacks equivalent curated spectral data.

PDE10A-PDE4D Dual Inhibitor Scaffold

Research programs pursuing dual PDE10A/PDE4D inhibition can exploit the 1-ethyl scaffold's demonstrated capability to engage both enzyme isoforms. The 4-(dibenzo[b,d]furan-2-ylmethyl) derivative achieves sub-nanomolar potency against both PDE10A (IC₅₀ = 0.12 nM) and PDE4D (IC₅₀ = 0.90 nM), representing a ~7.5-fold selectivity window [3]. This dual inhibition profile is not documented for analogous 4-substituted derivatives on the 1-methyl scaffold, positioning the 1-ethyl core as a superior starting point for balanced dual PDE10A/PDE4D inhibitor design.

Chemical Probe Synthesis: Validated 1-Ethyl Scaffold

Chemical biology groups synthesizing affinity probes or PROTAC degraders based on the PDE10A pharmacophore should procure the 1-ethyl-6,7-dimethoxy-2H-isoquinolin-3-one scaffold specifically—rather than the 3,4-dihydro (CAS 51665-55-5) or regioisomeric 3-ethyl (CAS 116734-05-5) forms—to ensure compatibility with the established C4-functionalization chemistry described in US9670181 [4]. The 3(2H)-isoquinolinone oxidation state provides the requisite tautomeric equilibrium for both O-alkylation at the 3-position and electrophilic substitution at the 4-position, synthetic steps that are not accessible from the reduced or regioisomeric isoquinoline forms.

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